

Spectroscopic Properties of Stigmatellin for Identification: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmatellin, a potent bioactive secondary metabolite produced by the myxobacterium Stigmatella aurantiaca, has garnered significant interest in the scientific community due to its powerful inhibitory effects on cellular respiration.[1] Structurally, it features a 5,7-dimethoxy-8-hydroxychromone core linked to a hydrophobic alkenyl chain.[2][3] This unique chemical architecture is responsible for its biological activity, primarily the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. The accurate and efficient identification of stigmatellin and its derivatives is crucial for research, drug discovery, and quality control. This guide provides a comprehensive overview of the spectroscopic properties of stigmatellin and detailed methodologies for its identification.

Spectroscopic Data for Stigmatellin Identification

The identification of **stigmatellin** relies on a combination of spectroscopic techniques that provide information about its chemical structure, molecular weight, and chromophore system. The following tables summarize the key quantitative spectroscopic data for **stigmatellin** A and its recently identified derivatives.

Table 1: UV-Visible Absorption Spectroscopy Data for Stigmatellins



Compound	Solvent	λmax (nm)	Reference(s)
Stigmatellin A	Methanol	224, 266, 330	[2]
Stigmatellic Acid	Methanol	224, 266, 330	[2]
iso-methoxy- stigmatellin A	Methanol	224, 266, 330	[2]
Stigmatellin C	Methanol	224, 266, 330	[2]

Table 2: High-Resolution Mass Spectrometry (HRMS)

Data for Stigmatellins

Compound	Ionization Mode	Molecular Formula	Calculated [M+H]+ (m/z)	Measured [M+H]+ (m/z)	Reference(s
Stigmatellin A	ESI	С30Н42О7	515.3003	515.3004	[2]
Stigmatellic Acid	ESI	С30Н41О9	545.2745	545.2755	[2]
iso-methoxy- stigmatellin A	ESI	C30H43O7	515.3003	515.3004	[2]
Stigmatellin C	ESI	С30Н45О9	549.3058	549.3062	[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Stigmatellin A

Due to the complexity of the molecule and the extensive data, this table presents a selection of characteristic ¹H and ¹³C NMR chemical shifts for the chromone core of **Stigmatellin** A. For complete assignments, refer to the cited literature.



Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)	
2	165.5	-	
3	117.3	6.62 (s)	
4	179.7	-	
4a	108.2	-	
5	153.9	-	
5-OCH₃	56.4	3.88 (s)	
6	93.8	-	
7	152.6	-	
7-OCH ₃	56.1	4.00 (s)	
8	148.1	-	
8a	129.6	-	
3-CH₃	8.5	1.98 (s)	

Note: Data acquired in methanol-d₄ at 700 MHz. For detailed assignments of the alkenyl side chain, please consult the supplementary information of the referenced publication.[2]

Fluorescence Spectroscopy Data

Currently, there is a lack of published data on the intrinsic fluorescence properties of **stigmatellin**, including its excitation and emission maxima, quantum yield, and fluorescence lifetime. While chromone derivatives can exhibit fluorescence, the specific characteristics of **stigmatellin** have not been reported.[4][5][6][7]

Experimental Protocols

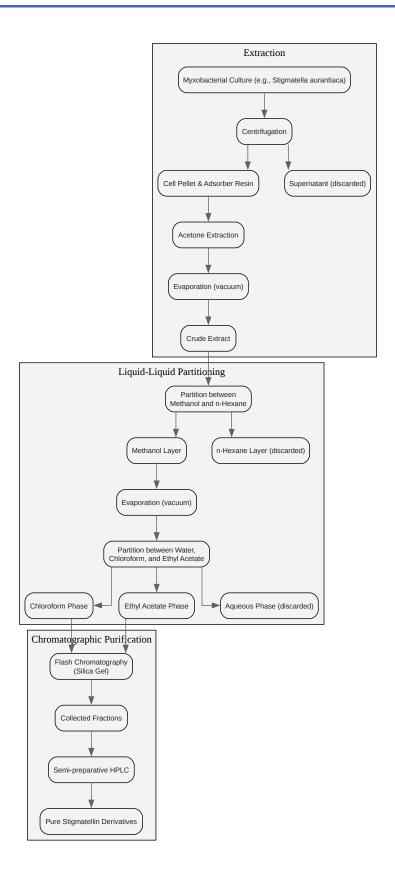
The following sections provide detailed methodologies for the key experiments used in the identification and characterization of **stigmatellin**.



Isolation and Purification of Stigmatellin

This protocol outlines a general procedure for the extraction and purification of **stigmatellin**s from Stigmatella aurantiaca culture.[1][2]





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Caption: Workflow for the isolation and purification of **stigmatellin**.



- Cultivation and Harvesting: Cultivate Stigmatella aurantiaca in a suitable medium (e.g., CYHv3) supplemented with an adsorber resin (e.g., XAD-16) to capture the secreted secondary metabolites.[2] Harvest the cells and resin by centrifugation.
- Extraction: Extract the cell pellet and resin with acetone. Evaporate the solvent under vacuum to obtain a crude extract.
- Liquid-Liquid Partitioning:
 - Partition the crude extract between methanol and n-hexane. Discard the n-hexane layer.
 - Evaporate the methanol layer and partition the residue between water, chloroform, and ethyl acetate.
- Chromatographic Purification:
 - Subject the chloroform and ethyl acetate phases to flash chromatography on a silica gel column.
 - Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).

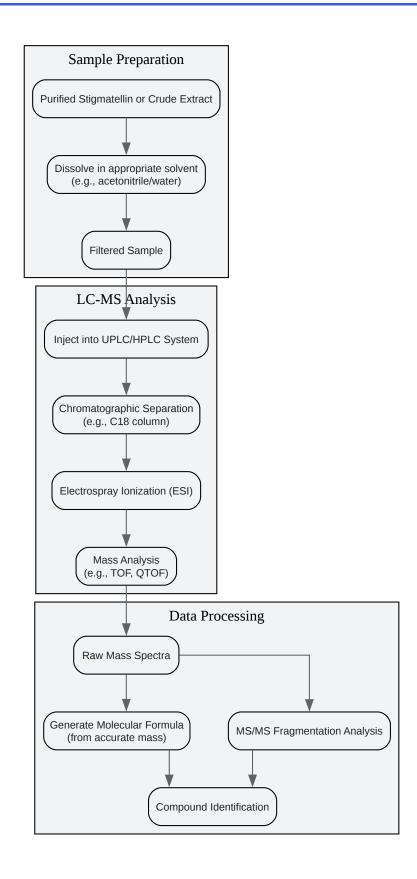
UV-Visible Spectroscopy

- Sample Preparation: Prepare a solution of the purified **stigmatellin** derivative in a suitable UV-transparent solvent, such as methanol, at a known concentration.
- Blank Measurement: Use the same solvent as a blank to zero the spectrophotometer.
- Spectrum Acquisition: Record the absorbance spectrum over a wavelength range of 200-600 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (LC-MS)

This protocol describes a general method for the analysis of myxobacterial secondary metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10][11]





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Caption: General workflow for LC-MS analysis of stigmatellin.



- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and filter to remove any particulates.
- Chromatography:
 - Inject the sample into an Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.
 - Perform chromatographic separation using a C18 column with a suitable gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
- Mass Spectrometry:
 - Ionize the eluting compounds using Electrospray Ionization (ESI) in positive ion mode.
 - Acquire mass spectra using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) instrument over a mass range of m/z 150-1000.
- Data Analysis:
 - Determine the accurate mass of the parent ion to calculate the molecular formula.
 - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides general guidelines for preparing a sample of a natural product like **stigmatellin** for NMR analysis.[12][13][14][15][16]

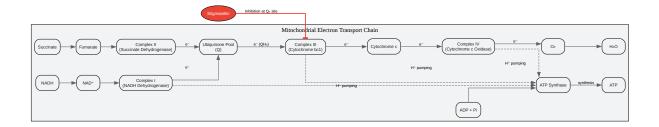
- Sample Preparation:
 - Dissolve 5-20 mg of the purified stigmatellin in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d4, chloroform-d).
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.



- Data Acquisition:
 - Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- Data Processing and Analysis:
 - Process the acquired spectra using appropriate software.
 - Assign the chemical shifts of the protons and carbons by analyzing the 1D and 2D NMR data.

Signaling Pathway Inhibition

Stigmatellin is a well-characterized inhibitor of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. It binds to the Q_{\circ} site of cytochrome b, thereby blocking the oxidation of ubiquinol. This inhibition disrupts the electron flow to cytochrome c, leading to a halt in oxidative phosphorylation and ATP synthesis.



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Caption: Inhibition of the mitochondrial electron transport chain by stigmatellin.

Conclusion

The identification of **stigmatellin** and its analogs is reliably achieved through a combination of UV-Vis spectroscopy, high-resolution mass spectrometry, and NMR spectroscopy. The characteristic UV absorption profile, precise molecular mass, and unique NMR fingerprint provide a robust basis for the structural elucidation and confirmation of these potent myxobacterial metabolites. The detailed protocols and compiled spectroscopic data in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

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